molecular formula C19H17N3O2 B15036971 (2E)-3-(2,4-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2E)-3-(2,4-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B15036971
M. Wt: 319.4 g/mol
InChI Key: PPZIATBCGZIPFZ-GXDHUFHOSA-N
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Description

(2E)-3-(2,4-DIMETHOXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-DIMETHOXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from an appropriate precursor, the benzodiazole ring can be synthesized through cyclization reactions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution or other coupling reactions.

    Formation of the Propenenitrile Moiety: The final step involves the formation of the propenenitrile group through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the aromatic rings.

    Reduction: Reduction reactions could target the nitrile group or other unsaturated moieties.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for various diseases.

Industry

In industry, it could be used in the synthesis of advanced materials, such as polymers or organic semiconductors.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a particular enzyme or receptor, thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-DIMETHOXYPHENYL)-2-(1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure but without the methyl group.

    (2E)-3-(2,4-DIMETHOXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure but with different substituents on the aromatic rings.

Uniqueness

The unique combination of functional groups and aromatic rings in (2E)-3-(2,4-DIMETHOXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE may confer specific properties that are not present in similar compounds, such as enhanced stability, reactivity, or bioactivity.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C19H17N3O2/c1-22-17-7-5-4-6-16(17)21-19(22)14(12-20)10-13-8-9-15(23-2)11-18(13)24-3/h4-11H,1-3H3/b14-10+

InChI Key

PPZIATBCGZIPFZ-GXDHUFHOSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=C(C=C(C=C3)OC)OC)/C#N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=C(C=C(C=C3)OC)OC)C#N

Origin of Product

United States

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